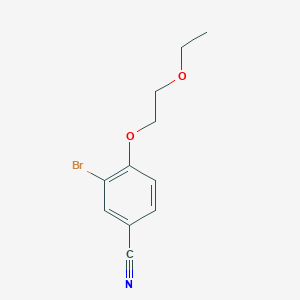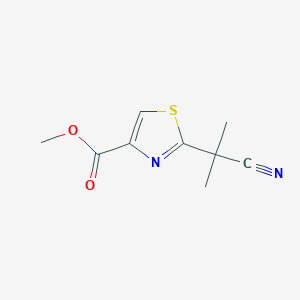
1,3-Difluoro-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and halogen exchange reactions. One common method involves the iodination of 1,3-difluoro-4-methylbenzene using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, where a precursor compound such as 1,3-difluoro-4-methylbenzene is treated with iodine in the presence of a catalyst to achieve the desired substitution .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Substitution: Products such as 1,3-difluoro-2-azido-4-methylbenzene or 1,3-difluoro-2-cyano-4-methylbenzene.
Oxidation: Products like 1,3-difluoro-2-iodo-4-methylbenzoic acid.
Scientific Research Applications
1,3-Difluoro-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The iodine atom’s presence makes the compound more reactive towards electrophiles, facilitating reactions such as electrophilic aromatic substitution. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-4-iodo-2-methylbenzene
- 1,3-Difluoro-2-iodobenzene
- 1,3-Difluoro-2-methylbenzene
Uniqueness
1,3-Difluoro-2-iodo-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms on the benzene ring makes it a valuable intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,3-difluoro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKODHBVDPJZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B7973748.png)

![3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7973761.png)

